(1S,2S)-Bortezomib

Proteasome inhibition Enzyme kinetics Stereochemistry-activity relationship

Procure stereochemically defined (1S,2S)-Bortezomib (CAS 1132709-14-8), the USP Impurity G standard. Distinct from (1R,2S)-API, this S,S-enantiomer is critical for ICH-compliant method validation, resolving analytical risk. Used for ANDA impurity profiling, stability-indicating assays, and GMP batch release to ensure regulatory compliance.

Molecular Formula C19H25BN4O4
Molecular Weight 384.2 g/mol
CAS No. 1132709-14-8
Cat. No. B193255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-Bortezomib
CAS1132709-14-8
Synonyms(1S,2S)-Bortezomib;  ((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
Molecular FormulaC19H25BN4O4
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
InChIInChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1
InChIKeyGXJABQQUPOEUTA-DOTOQJQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

(1S,2S)-Bortezomib CAS 1132709-14-8: A Diastereomeric Negative Control and Impurity Reference Standard for Proteasome Inhibition Studies


(1S,2S)-Bortezomib (CAS 1132709-14-8) is a synthetic diastereomer of the clinically approved proteasome inhibitor bortezomib (Velcade), differing in absolute configuration at the boronic acid-bearing carbon (1S versus 1R) while retaining the (2S) configuration of the phenylalanine-derived moiety [1]. This compound is not an active pharmaceutical ingredient but serves as a critical reference standard for stereochemical impurity profiling and as a negative control in mechanistic studies of proteasome inhibition [2].

Why (1S,2S)-Bortezomib Cannot Substitute for Active Bortezomib or Other Proteasome Inhibitors


The (1S,2S) diastereomer exhibits dramatically reduced proteasome inhibitory activity compared to the active (1R,2S) bortezomib, with quantitative differences exceeding two orders of magnitude [1]. This stereospecific loss of function means that (1S,2S)-Bortezomib cannot be used interchangeably with active bortezomib in cellular or biochemical assays; instead, it provides a matched-pair negative control to isolate stereochemistry-dependent effects. Furthermore, its distinct chromatographic behavior makes it an essential impurity marker for quality control of bortezomib APIs [2].

Quantitative Evidence for (1S,2S)-Bortezomib: Proteasome Inhibition, Impurity Profiling, and Cytotoxic Selectivity


>500-Fold Reduction in Proteasome Chymotrypsin-Like Activity Compared to Active (1R,2S) Bortezomib

In a direct head-to-head assay using isolated human 20S proteasome, (1S,2S)-Bortezomib inhibited the chymotrypsin-like (CT-L) activity with an IC50 of 2,450 nM, whereas the active (1R,2S) bortezomib showed an IC50 of 4.8 nM under identical conditions [1]. This represents a 510-fold reduction in potency, demonstrating that the (1S,2S) configuration at the boronic carbon is critical for tight binding to the proteasome active site.

Proteasome inhibition Enzyme kinetics Stereochemistry-activity relationship

Baseline Cytotoxicity IC50 >10 µM in Multiple Myeloma Cells vs 7 nM for Active Bortezomib

In a cross-study comparable assay using RPMI 8226 multiple myeloma cells (72 h MTS viability assay), (1S,2S)-Bortezomib exhibited an IC50 >10,000 nM, while the active (1R,2S) bortezomib showed an IC50 of 7 nM [1]. The >1,400-fold difference in cytotoxicity confirms that the (1S,2S) diastereomer does not induce apoptosis via the proteasome pathway at pharmacologically relevant concentrations.

Cytotoxicity Multiple myeloma Negative control validation

Distinct HPLC Retention Time Enables Quantification as a Process-Related Impurity in Bortezomib API

Under USP-compliant chiral HPLC conditions (Chiralpak AD-H column, hexane:ethanol:trifluoroacetic acid 80:20:0.1, 1.0 mL/min, UV 270 nm), (1S,2S)-Bortezomib elutes at a relative retention time (RRT) of 0.85 compared to the main (1R,2S) bortezomib peak (retention time 12.0 min vs 14.1 min) [1]. Baseline resolution (Rs > 2.0) allows quantitation down to 0.05% area relative to the main peak, meeting ICH impurity control requirements.

Quality control Impurity profiling Chiral HPLC

Optimal Research and Industrial Applications for (1S,2S)-Bortezomib (CAS 1132709-14-8)


Negative Control in Proteasome Inhibition Mechanism Studies

Use (1S,2S)-Bortezomib at concentrations up to 10 µM to rule out stereochemistry-independent off-target effects when validating novel proteasome inhibitors. As shown by the >500-fold loss in 20S proteasome inhibition and >1,400-fold reduction in myeloma cell cytotoxicity [1], this diastereomer provides a stringent matched-pair control, ensuring that observed apoptosis or protein accumulation is specifically due to active-site inhibition.

Impurity Reference Standard for Bortezomib API Quality Control

Pharmaceutical QC laboratories should employ (1S,2S)-Bortezomib as a certified reference standard for chiral HPLC impurity profiling. The distinct RRT of 0.85 and baseline resolution (Rs=2.3) under USP conditions enable accurate quantitation of this process-related impurity down to 0.05% [2], meeting ICH Q3A requirements for drug substance release and stability testing.

Structure-Activity Relationship (SAR) Validation in Boronic Acid Proteasome Inhibitor Discovery

When screening novel boronic acid analogs, incorporate (1S,2S)-Bortezomib as a benchmark for inactive epimer. Its IC50 of 2,450 nM against 20S proteasome CT-L activity establishes a baseline for distinguishing true pharmacophore requirements from non-specific boron-mediated interactions, thereby reducing false positives in high-throughput campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2S)-Bortezomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.